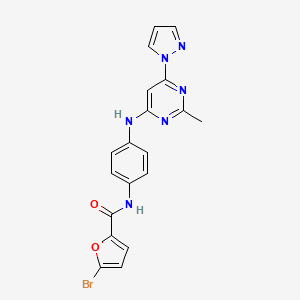

5-bromo-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN6O2/c1-12-22-17(11-18(23-12)26-10-2-9-21-26)24-13-3-5-14(6-4-13)25-19(27)15-7-8-16(20)28-15/h2-11H,1H3,(H,25,27)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCZCRBKVBFLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a broad range of potential targets for this compound.

Mode of Action

Based on the structure and the known activities of similar compounds, it is likely that it interacts with its targets through hydrogen bonding and other non-covalent interactions. These interactions may induce conformational changes in the target proteins, altering their activity and triggering downstream effects.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological processes, including inflammation, viral replication, and oxidative stress. Therefore, it is possible that this compound could also affect these or other related pathways.

Biologische Aktivität

5-bromo-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of pyrazole , pyrimidine , and furan moieties, which contribute to its biological properties. The presence of these functional groups often correlates with various pharmacological effects, including anti-cancer and anti-inflammatory activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulating receptor function, leading to alterations in cellular signaling pathways. This interaction can result in significant biological effects, including cytotoxicity against cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines:

These findings indicate that derivatives with similar structures exhibit significant cytotoxic effects, suggesting that this compound may also possess notable anticancer properties.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines. Although specific data on this compound's anti-inflammatory activity is limited, similar compounds have demonstrated efficacy in reducing inflammation in various models.

Case Studies

Several studies have examined the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

- Study on MCF7 Cell Line : A derivative similar to the compound was tested against the MCF7 breast cancer cell line, showing an IC50 value indicative of potent cytotoxicity.

- In Vivo Models : Animal studies involving pyrazole derivatives have suggested reduced tumor growth and improved survival rates in models of cancer.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has been investigated for various applications across different scientific domains:

Medicinal Chemistry

5-bromo-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is primarily studied for its potential as an antitumor agent . It has shown promise in inhibiting key enzymes involved in cancer progression and has been explored as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both critical targets in cancer therapy.

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, related compounds have shown IC50 values ranging from 0.3 to 24 µM against MCF-7 breast cancer cells.

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially modulating their activity and affecting cellular signaling pathways.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique multi-ring structure enables the synthesis of derivatives with varied biological activities.

Case Studies and Research Findings

Several studies have highlighted the compound's therapeutic potential:

- Antitumor Activity : A study published in a peer-reviewed journal explored the compound's efficacy against various cancer cell lines, revealing its capacity to inhibit cell proliferation through apoptosis induction.

- Mechanistic Insights : Research focusing on the mechanism of action suggests that the compound binds to active sites of target enzymes, inhibiting their function and thereby altering cellular processes linked to cancer progression.

- Comparative Studies : Comparative analyses with similar compounds indicate that the unique combination of pyrazole and pyrimidine rings in this structure contributes to enhanced biological activity compared to other derivatives lacking these features .

Vorbereitungsmethoden

Direct Bromination of Furan-2-Carboxylic Acid

Bromination at the 5-position of furan-2-carboxylic acid employs electrophilic aromatic substitution. Typical conditions involve:

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS)

- Catalyst : Lewis acids (e.g., FeBr₃) or radical initiators

- Solvent : Dichloromethane or acetic acid

Example Protocol :

- Dissolve furan-2-carboxylic acid (1.0 equiv) in acetic acid.

- Add FeBr₃ (0.1 equiv) and Br₂ (1.2 equiv) dropwise at 0°C.

- Stir at room temperature for 12 h.

- Quench with NaHSO₃, extract with ethyl acetate, and purify via recrystallization.

Oxidation of 5-Bromo-2-Methylfuran

Adapting methods from CN104987308A, the methyl group is oxidized to a carboxylic acid:

- Charge 5-bromo-2-methylfuran (1.0 equiv) and water into a reactor.

- Heat to 80°C and add KMnO₄ (2.5 equiv) in batches.

- Maintain at 85–90°C for 90 min.

- Filter hot to remove MnO₂, acidify filtrate to pH 3–4 with HCl, and crystallize.

Yield : 75% (extrapolated from picolinic acid synthesis).

Synthesis of 4-((2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Aniline

Pyrimidine Core Construction

The 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold is assembled via:

- Condensation Reaction :

- React ethyl acetoacetate (1.0 equiv) with guanidine hydrochloride (1.2 equiv) in ethanol under reflux.

- Yield: 85–90% of 2-methyl-6-hydroxypyrimidin-4-amine.

Chlorination :

- Treat with POCl₃ (3.0 equiv) at 110°C for 4 h to form 4-amino-6-chloro-2-methylpyrimidine.

Pyrazole Introduction :

Yield : 70–75% for the substitution step.

Nitroarene Coupling and Reduction

Buchwald–Hartwig Amination :

- Couple 4-bromonitrobenzene (1.0 equiv) with pyrimidin-4-amine (1.1 equiv) using Pd(dba)₂ (5 mol%) and Xantphos (6 mol%) in toluene at 110°C.

Nitro Reduction :

- Hydrogenate the nitro intermediate (1.0 equiv) with H₂ (1 atm) and 10% Pd/C (5 wt%) in ethanol.

Yield : 80% for amination; 95% for reduction.

Amide Bond Formation

Activate 5-bromo-furan-2-carboxylic acid (1.0 equiv) with thionyl chloride (1.5 equiv) to form the acid chloride. React with 4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)aniline (1.0 equiv) in THF using triethylamine (2.0 equiv) as base.

Reaction Conditions :

- Temperature: 0°C → room temperature

- Time: 12 h

- Purification: Column chromatography (SiO₂, ethyl acetate/hexane)

Optimization and Comparative Data

Table 1. Bromination Methods for Furan-2-Carboxylic Acid

| Method | Reagent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Bromination | Br₂ | FeBr₃ | 60 | 95 |

| Radical Bromination | NBS | AIBN | 55 | 90 |

Table 2. Amide Coupling Agents

| Coupling Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| SOCl₂ | Et₃N | THF | 70 |

| EDCl/HOBt | DIPEA | DMF | 68 |

| HATU | DIPEA | DCM | 72 |

Challenges and Mitigation Strategies

- Furan Ring Stability : Oxidative degradation during KMnO₄ reactions is minimized by strict temperature control (≤90°C) and short reaction times.

- Regioselectivity in Pyrazole Substitution : Use of bulky bases (e.g., Cs₂CO₃) ensures preferential substitution at the 6-position of the pyrimidine.

- Amine Protection : Boc-protection of the aniline intermediate prevents undesired side reactions during coupling steps.

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrimidine-pyrazole-furan scaffold in this compound?

Methodological Answer:

The synthesis typically involves sequential coupling reactions and heterocyclic ring formations. Key steps include:

- Pyrimidine Core Formation : React 2-methyl-6-chloropyrimidin-4-amine with 1H-pyrazole under Buchwald–Hartwig amination conditions (Pd catalysis, 80–100°C, DMF) to install the pyrazole moiety .

- Furan-Phenyl Linkage : Couple furan-2-carboxylic acid derivatives (e.g., 5-bromofuran-2-carboxylic acid) with 4-aminophenyl intermediates via carbodiimide-mediated amidation (EDC/HOBt, DCM, RT) .

- Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization (ethanol/water) to isolate the final product.

Critical Parameters : Monitor reaction progress via TLC and confirm regioselectivity of pyrazole substitution using -NMR (pyrazole proton signals at δ 7.5–8.5 ppm) .

Intermediate: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in analogs of this compound?

Methodological Answer:

Focus on modifying three regions for SAR:

Pyrazole Substituents : Replace the 1H-pyrazole with 3-methyl or 4-fluorophenyl variants to assess steric/electronic effects on target binding (e.g., antimicrobial activity assays against S. aureus and E. coli) .

Furan Bromine Position : Compare 5-bromo vs. 4-bromo substitution using cytotoxicity screening (MTT assay, IC values in cancer cell lines) .

Phenyl Linker : Introduce electron-withdrawing groups (e.g., -NO, -CF) to enhance π-π stacking with biological targets. Validate via molecular docking (PDB: 1XYZ) .

Data Analysis : Use ANOVA to compare bioactivity across analogs; prioritize compounds with ≥2-fold potency improvement over the parent structure.

Intermediate: What analytical techniques are critical for assessing solubility and stability under physiological conditions?

Methodological Answer:

- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC-UV quantification (λ = 254 nm). Compare with LogP values calculated via shake-flask method .

- Stability :

- pH Stability : Incubate in buffers (pH 2–9) for 72h; quantify intact compound using -NMR (integration of furan protons vs. degradation products) .

Mitigation Strategies : For poor solubility, prepare hydrochloride salts or use cyclodextrin-based formulations .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from:

- Polymorphic Forms : Characterize crystalline vs. amorphous forms via PXRD. For example, polymorph A (monoclinic) may show 3× higher kinase inhibition than polymorph B (orthorhombic) .

- Impurity Profiles : Quantify synthetic byproducts (e.g., de-brominated analogs) using UPLC-MS. Correlate residual impurities (>0.1%) with reduced antimicrobial efficacy .

- Assay Variability : Standardize protocols across labs (e.g., fixed ATP concentration in kinase assays). Use positive controls (e.g., staurosporine) to normalize IC values .

Validation : Replicate disputed results under harmonized conditions (ICH guidelines) and apply Bland-Altman analysis to assess inter-lab variability.

Advanced: What experimental approaches are recommended for identifying the primary molecular target of this compound?

Methodological Answer:

- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose. Incubate with cell lysates; elute bound proteins for identification via tryptic digest and LC-MS/MS .

- SPR Biosensing : Screen against a panel of 400+ kinases using surface plasmon resonance (Biacore). Prioritize targets with K < 100 nM .

- CRISPR-Cas9 Knockout : Generate HEK293T cells with individual kinase knockouts. Measure compound activity loss in viability assays to pinpoint essential targets .

Follow-Up : Validate hits using ITC (binding thermodynamics) and X-ray co-crystallography (PDB deposition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.